molecular formula C13H22N2O2 B13062585 tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B13062585
M. Wt: 238.33 g/mol
InChI Key: BLHMMKLYSVDYKH-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2 It is a piperidine derivative, characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3,3-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group and the piperidine ring are key functional groups that contribute to its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a cyano group and a tert-butyl ester makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-7,9H2,1-5H3

InChI Key

BLHMMKLYSVDYKH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCC1C#N)C(=O)OC(C)(C)C)C

Origin of Product

United States

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